molecular formula C8H7BrO2 B024203 3-(Bromomethyl)benzoic acid CAS No. 6515-58-8

3-(Bromomethyl)benzoic acid

Cat. No. B024203
CAS RN: 6515-58-8
M. Wt: 215.04 g/mol
InChI Key: FTPAHNNMUYOHOB-UHFFFAOYSA-N
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Patent
US07432369B2

Procedure details

In a 1 L round bottom flask fitted with a reflux condenser, a stirred suspension of 10.00 g of m-toluic acid and 14.37 g (1.1 eq.) N-bromosuccinimide in 735 mL chloroform was sparged for 0.5 h with nitrogen. The sparging was discontinued, and the suspension was stirred and irradiated under nitrogen atmosphere using a 500 W quartz halogen lamp at 75% power, causing the solids to dissolve and the chloroform to reflux. The red color of the reaction mixture disappeared after 1.25 h, and 14.37 g of N-bromosuccinimide was added. The reaction mixture was stirred and irradiated under nitrogen atmosphere with a 500 W quartz halogen lamp at 75% power for another 1.5 h, at which time the solution became colorless. The solvent volume was reduced in vacuo to about 100 mL, and then cooled to −20° C. The resultant suspension was vacuum filtered through a bed of dry silica. The silica was washed with 800 mL of chloroform. The chloroform filtrate was reduced in vacuo to about 100 mL, and then cooled to −20° C. The resultant crystals were vacuum filtered, washed with 30 mL of chloroform followed by 50 mL of hexanes, then dissolved in 250 mL chloroform and washed in a separatory funnel with 3×300 mL volumes of water followed by one 300 mL volume of brine to remove traces of succinimide. The organic phase was dried with magnesium sulfate, vacuum filtered, and the solvent was removed in vacuo to provide 9.56 g (61%) of 3-bromomethylbenzoic acid as a white crystalline power.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.37 g
Type
reactant
Reaction Step One
Quantity
735 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([OH:9])=[O:8])[CH:2]=1.[Br:11]N1C(=O)CCC1=O>C(Cl)(Cl)Cl>[Br:11][CH2:10][C:1]1[CH:2]=[C:3]([CH:4]=[CH:5][CH:6]=1)[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC(=CC=C1)C(=O)O)C
Name
Quantity
14.37 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
735 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 L round bottom flask fitted with a reflux condenser
CUSTOM
Type
CUSTOM
Details
was sparged for 0.5 h with nitrogen
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
irradiated under nitrogen atmosphere
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
TEMPERATURE
Type
TEMPERATURE
Details
the chloroform to reflux
ADDITION
Type
ADDITION
Details
14.37 g of N-bromosuccinimide was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred
CUSTOM
Type
CUSTOM
Details
irradiated under nitrogen atmosphere with a 500 W quartz halogen lamp at 75% power for another 1.5 h, at which time the solution
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
filtered through a bed of dry silica
WASH
Type
WASH
Details
The silica was washed with 800 mL of chloroform
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −20° C
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 30 mL of chloroform
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 250 mL chloroform
WASH
Type
WASH
Details
washed in a separatory funnel with 3×300 mL volumes of water
CUSTOM
Type
CUSTOM
Details
to remove traces of succinimide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with magnesium sulfate, vacuum
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
1.25 h
Name
Type
product
Smiles
BrCC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 9.56 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.